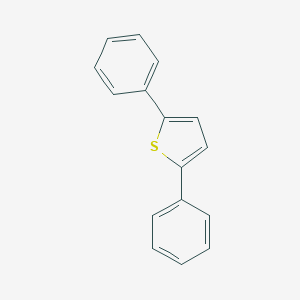

2,5-Difeniltiofeno

Descripción general

Descripción

2,5-Diphenylthiophene is an organic sulfur compound with the molecular formula C₁₆H₁₂S. It is a derivative of thiophene, characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the thiophene ring.

Aplicaciones Científicas De Investigación

2,5-Diphenylthiophene has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Diphenylthiophene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,5-dibromothiophene and phenylboronic acid. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of 2,5-diphenylthiophene may involve a one-pot tandem reaction process. This environmentally friendly approach allows for the efficient production of the compound with high yields. The reaction conditions are optimized to ensure the formation of the desired product while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diphenylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: 2,5-Diphenylthiophene-1-oxide

Reduction: 2,5-Diphenylthiophane

Substitution: Brominated or nitrated derivatives of 2,5-diphenylthiophene

Mecanismo De Acción

The mechanism of action of 2,5-diphenylthiophene involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors and OLEDs . In biological systems, its derivatives may interact with cellular components, leading to specific biological effects, although detailed mechanisms are still under investigation .

Comparación Con Compuestos Similares

2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions instead of phenyl groups.

2,5-Diphenylfuran: A structurally similar compound where the sulfur atom in thiophene is replaced by an oxygen atom.

Uniqueness: 2,5-Diphenylthiophene stands out due to its unique combination of electronic properties and structural stability. The presence of phenyl groups enhances its conjugation and makes it more suitable for applications in organic electronics compared to its simpler counterparts .

Propiedades

IUPAC Name |

2,5-diphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZNRABKQDKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162736 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-78-9 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Diphenylthiophene?

A1: 2,5-Diphenylthiophene has the molecular formula C16H12S and a molecular weight of 236.33 g/mol.

Q2: What spectroscopic data is available for 2,5-Diphenylthiophene?

A2: Several studies employ techniques like Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and mass spectrometry to characterize 2,5-Diphenylthiophene. [, , , , ] For instance, researchers used 13C-labelled 2,5-diphenylthiophenes to investigate carbon skeletal rearrangements in the molecule under electron-impact mass spectrometry. []

Q3: How does the structure of 2,5-Diphenylthiophene influence its material properties?

A3: The presence of the rigid, planar thiophene ring flanked by two phenyl groups contributes to 2,5-Diphenylthiophene's optoelectronic properties. This structure also influences its self-assembly behavior, leading to the formation of interesting morphologies like polygonal cylinder phases in bolaamphiphilic derivatives. []

Q4: What is the thermal stability of 2,5-Diphenylthiophene and its derivatives?

A4: Polymers incorporating 2,5-Diphenylthiophene moieties, like poly(3-phenylthiophene), exhibit significant thermal stability, with considerable weight loss observed only above 450°C. []

Q5: What are the potential applications of 2,5-Diphenylthiophene in organic electronics?

A5: 2,5-Diphenylthiophene derivatives show promise as components in organic light-emitting diodes (OLEDs) due to their fluorescence properties and ability to form stable thin films. [, , ]

Q6: Can 2,5-Diphenylthiophene be used in sensing applications?

A6: Yes, copolymers containing 2,5-Diphenylthiophene units have shown potential as colorimetric sensors for iodide anions. []

Q7: How is computational chemistry used to understand the properties of 2,5-Diphenylthiophene?

A7: Density functional theory (DFT) calculations are used to predict molecular geometries, electronic structures, and transport properties of 2,5-Diphenylthiophene and its derivatives. [, , ] Researchers also employ Time-Dependent DFT (TD-DFT) to study excited-state dynamics and interpret resonance-enhanced femtosecond stimulated Raman spectroscopy data. []

Q8: Are there any QSAR models developed for 2,5-Diphenylthiophene derivatives?

A8: While specific QSAR models for 2,5-Diphenylthiophene derivatives are not explicitly mentioned in the provided research, the impact of structural modifications on electronic and photophysical properties is explored, paving the way for future QSAR studies. [, ]

Q9: How does 2,5-Diphenylthiophene react with diphenyliodonium triflate?

A9: The reaction of 2,5-Diphenylthiophene with diphenyliodonium triflate in the presence of a copper catalyst leads to double phenylation, yielding 2,3,5,6-tetraphenylthiophene. This reaction proceeds via S-phenylation, forming a 1-phenylthiophenium triflate intermediate. []

Q10: Can 2,5-Diphenylthiophene undergo oxidation reactions?

A10: Yes, 2,5-Diphenylthiophene can be oxidized to its corresponding sulfoxide and sulfone derivatives. The oxidation process influences the aromaticity and planarity of the thiophene ring. [, ] Interestingly, 2,5-diphenylthiophene-1-oxide can undergo an unexpected dimerization reaction. [, ]

Q11: How does the reactivity of 2,5-Diphenylthiophene compare to that of furans?

A11: 2,5-Diphenylfuran reacts with trithiazyl trichloride to form 5-benzoyl-3-phenylisothiazole, while 2,5-Diphenylthiophene yields the same product at a much slower rate, likely due to a difference in reaction mechanisms. []

Q12: Are there specific formulation strategies for 2,5-Diphenylthiophene and its derivatives?

A13: Formulation strategies depend on the specific application. For instance, in OLED devices, 2,5-Diphenylthiophene derivatives might be incorporated into polymer matrices or deposited as thin films to enhance their performance and stability. [, ]

Q13: What are some key milestones in the research of 2,5-Diphenylthiophene and its derivatives?

A16: Key milestones include the development of efficient synthetic routes for 2,5-Diphenylthiophene and its derivatives, [, ] the understanding of its electronic and photophysical properties, [, , ] and its incorporation into functional materials for applications like OLEDs and sensors. [, , , ]

Q14: What are some examples of cross-disciplinary research involving 2,5-Diphenylthiophene?

A17: The study of 2,5-Diphenylthiophene and its derivatives draws upon expertise from synthetic organic chemistry, materials science, computational chemistry, and device engineering. [, , , , , ] This interdisciplinary approach is crucial for advancing its applications in various fields.

Q15: How does the aromaticity of the thiophene ring in 2,5-diphenylthiophene compare to its sulfoxide and sulfone derivatives?

A18: The thiophene ring in 2,5-diphenylthiophene exhibits a higher degree of aromaticity than its sulfone derivative but lower aromaticity compared to the parent thiophene. Interestingly, despite its non-planar structure, the thiophene ring in the sulfoxide derivative retains some degree of aromaticity. []

Q16: What are the advantages of using a one-pot synthesis for 2,5-diphenylthiophene and its derivatives?

A19: One-pot synthetic strategies, like those utilizing methylene ketones, offer advantages such as reduced reaction time, simplified purification procedures, and minimized waste generation. [, ]

Q17: How does the length of the lateral alkyl chain in bolaamphiphilic 2,5-diphenylthiophene derivatives affect their self-assembly?

A20: Increasing the length of the alkyl chain in these molecules leads to the formation of different columnar phases with varying symmetries, transitioning from square to pentagonal and hexagonal cross-sections. []

Q18: Why is the retention of the halogen atom in the silver-catalyzed thiocyanation of haloalkynes significant?

A21: The retained halogen atom allows for further functionalization of the resulting (Z)-vinyl thiocyanate derivatives, leading to the synthesis of diverse compounds like 2,5-diphenylthiophene, thiazol-2-amines, and trifluoromethyl sulfides. []

Q19: What insights were gained from the study of 2,5-diphenylthiophene using resonance-enhanced femtosecond stimulated Raman spectroscopy?

A22: This technique provided valuable information about the dynamics of 2,5-diphenylthiophene in its higher-lying electronic states, revealing significant displacements in the upper potential energy surface along specific vibrational modes. These findings offer crucial insights into the excited-state behavior of the molecule. []

Q20: How do the electronic spectra of thiophene/phenylene co-oligomers, including 2,5-diphenylthiophene, differ from those of oligothiophenes and oligophenylenes?

A23: The electronic spectra of these co-oligomers are influenced by both the molecular size and the arrangement of thiophene and phenylene units within the molecule, leading to variations in their absorption and emission properties compared to the individual oligomers. []

Q21: What are the elicitation effects of 2,5-diphenylthiophene on shoot cultures of Nepeta species?

A24: The addition of 2,5-diphenylthiophene to the culture medium of Nepeta pannonica and N. cataria influenced the production of rosmarinic acid, suggesting its potential as an elicitor for secondary metabolite production in these plant species. []

Q22: What is the significance of the carbon skeletal rearrangements observed in 2,5-diphenylthiophene under electron impact mass spectrometry?

A25: These rearrangements indicate a degree of bond flexibility and dynamic behavior within the molecule under specific conditions, providing insights into its fragmentation pathways and potential for isomerization. []

Q23: How do the photophysical properties of conjugated and partially conjugated 2,5-diphenylthiophene-containing polymers differ?

A26: Fully conjugated polymers exhibit higher quantum efficiencies, glass transition temperatures, and thermal stability due to their rigid, planar structures. In contrast, partially conjugated polymers show enhanced solubility and improved performance in PLED devices. []

Q24: Why is 2,5-diphenylthiophene considered a non-photodynamic phototoxic compound?

A27: Unlike traditional photodynamic compounds, 2,5-diphenylthiophene exhibits phototoxicity in the absence of oxygen, suggesting a different mechanism of action. [, ]

Q25: How do the properties of 3,6-(dithiophen-2-yl)benzene compare to 2,5-diphenylthiophene in molecular electronics?

A28: 3,6-(dithiophen-2-yl)benzene displays superior electron transport properties compared to 2,5-diphenylthiophene when integrated into molecular devices with zigzag graphene nanoribbon electrodes. []

Q26: What is the role of the tetraphenylthiophene unit in the properties of polyamides and polyimides?

A29: The incorporation of this unit enhances the solubility of the resulting polymers in organic solvents while maintaining high glass transition temperatures and good thermal stability, making them suitable for high-performance applications. [, ]

Q27: Why is the study of thiophene S-oxides, including 2,5-diphenylthiophene-1-oxide, significant?

A30: Thiophene S-oxides are reactive intermediates with potential applications in organic synthesis. Their study provides valuable insights into the oxidation chemistry of thiophenes and the influence of sulfur oxidation on the properties of these heterocycles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.